molecular formula C5H3F3N2O2 B107741 6-(Trifluoromethyl)uracil CAS No. 672-45-7

6-(Trifluoromethyl)uracil

Cat. No. B107741
CAS RN: 672-45-7
M. Wt: 180.08 g/mol
InChI Key: IROWWTVZNHKLLE-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)uracil is a chemical compound that is part of the uracil family, which are derivatives of the nucleic acid base uracil. The trifluoromethyl group attached at the 6-position of the uracil ring is a significant structural feature that imparts unique physical and chemical properties to the molecule. This modification can influence the biological activity of the compound, making it a subject of interest in various chemical and pharmaceutical studies.

Synthesis Analysis

The synthesis of 6-(trifluoromethyl)uracil derivatives has been explored in several studies. For instance, ethyl 3-amino-4,4,4-trifluorocrotonate has been converted to novel 3-substituted-6-(trifluoromethyl)uracils through a reaction with alkyl and aryl isocyanates . Additionally, polyfluoro-1,1-dihydroalkyl benzyl sulfones have been reacted with sodium cyanate and triethylamine to yield uracil derivatives, which upon further reactions, can lead to the formation of 6-(polyfluoroalkyl)uracils .

Molecular Structure Analysis

The molecular structure of 6-(trifluoromethyl)uracil derivatives has been elucidated using various analytical techniques. X-ray crystallography has been employed to determine the structure of these compounds, revealing the planarity of the uracil ring and the spatial orientation of the substituents . The presence of the trifluoromethyl group is expected to influence the electronic distribution within the molecule, potentially affecting its reactivity and interaction with biological targets.

Chemical Reactions Analysis

6-(Trifluoromethyl)uracil and its derivatives participate in a variety of chemical reactions. For example, the treatment of polyfluoroalkyl-substituted uracils with PCl5 can yield dichloropyrimidines, which exhibit different reactivities towards nucleophiles such as ammonia and methanol . The photoreactions of 6-substituted uracils have also been studied, leading to the formation of complex structures like pyrrolo[2,3-d]pyrimidines and pyrimido[4,5-c]isoquinolines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-(trifluoromethyl)uracil derivatives are influenced by the trifluoromethyl group. This group is known for its electron-withdrawing nature, which can enhance the acidity of adjacent protons and affect the molecule's overall polarity and solubility. The presence of this group can also impact the molecule's biological activity, as seen in studies where certain 6-(trifluoromethyl)uracil derivatives exhibit significant insecticidal and acaricidal activities .

Scientific Research Applications

1. Inhibition of DNA Synthesis

6-(p-Hydroxyphenylhydrazino)-uracil is known to selectively block replicative DNA synthesis in Bacillus subtilis by inhibiting DNA polymerase III. This has implications in antimicrobial research and understanding the mechanisms of DNA replication (Coulter & Cozzarelli, 1975).

2. Synthesis of Heterocyclic Compounds

6-Aminouracil, an analog of 6-(Trifluoromethyl)uracil, is a crucial component in synthesizing various heterocyclic compounds, such as pyrrolo-, pyrido-, and pyrimidine-pyrimido scaffolds. These compounds have a range of biological activities (Ziarani et al., 2021).

3. Anti-HIV Activity

Novel 6-benzyluracil analogues of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine have shown potent anti-HIV-1 activity, demonstrating the potential of 6-(Trifluoromethyl)uracil derivatives in antiviral research (Danel et al., 1996).

4. Crystal and Molecular Structure Studies

The complex [Cu4(L)3(LH)(NO3)(H2O)]•2H2O, involving 6-amino-1,3-dimethyl-5-((2-carboxyphenyl) azo) uracil, highlights the role of 6-(Trifluoromethyl)uracil derivatives in understanding the crystal and molecular structures, particularly in inorganic chemistry (Colacio et al., 1990).

5. Antiviral Therapeutic Applications

5-Trifluoromethyl-2'-deoxyuridine, a derivative of 5-Trifluoromethyl uracil, has shown potent therapeutic antiviral activity in herpes simplex infection, indicating the therapeutic potential of 6-(Trifluoromethyl)uracil derivatives in treating viral infections (Kaufman & Heidelberger, 1964).

6. Novel Synthesis Approaches

Research on novel synthesis methods of 6-(trifluoromethyl)uracils has expanded the possibilities of creating diverse derivatives and exploring their potential applications in various fields of science and medicine (Lutz & Hensen Trotto, 1972).

Safety And Hazards

6-(Trifluoromethyl)uracil should be handled in a well-ventilated place. Personal protective equipment/face protection should be worn. Contact with skin, eyes, or clothing should be avoided. Ingestion and inhalation should also be avoided .

properties

IUPAC Name

6-(trifluoromethyl)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F3N2O2/c6-5(7,8)2-1-3(11)10-4(12)9-2/h1H,(H2,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IROWWTVZNHKLLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)NC1=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90283709
Record name 6-(Trifluoromethyl)uracil
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Molecular Weight

180.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Trifluoromethyl)uracil

CAS RN

672-45-7
Record name 6-(Trifluoromethyl)uracil
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Record name 6-(Trifluoromethyl)uracil
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Record name 6-(Trifluoromethyl)uracil
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Record name 6-(Trifluoromethyl)uracil
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Synthesis routes and methods I

Procedure details

Compound XXVI was prepared according to the procedure of Kaiser, C. and Burger, A. J Org. Chem. 1959, 24, 113. 6-Trifluoromethyl-2-thiouracil (XXV) [Gershon, H et al. J. Het. Chem. 1983, 20(1), 219] (15 g, 76 mmol) was mixed with H2O (150 mL), chloroacetic acid (14.4 g, 152 mmol) was added and the mixture was heated to reflux. After 1 hr at reflux all the solids had dissolved. Analysis of the reaction mixture by LC-MS after 4 hrs at reflux indicated complete alkylation of the sulfur. The reaction was cooled to room temperature. Upon cooling a solid precipitated. To the mixture was added concentrated HCl (50 mL, 38%) and the mixture was heated to reflux. After 4 hrs at reflux the heat was removed, the solution cooled to room temperature and allowed to stir for 18 hrs. The solids were filtered and dried in a vacuum oven (50° C.) overnight to afford 6-trifluoromethyluracil (XXVI) as a white solid (8.8 g, 64%): m.p. 225-227° C.; 1H NMR (DMSO-d6) δ 12.1 (s, 1H), 11.6 (s, 1H), 6.1 (s, 1H); ESI/MS 179 (M−H).
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Synthesis routes and methods II

Procedure details

In the method of Schema I, a 2-fluoro-5-(optionally substituted)-nitro-benzene was reacted with an appropriately substituted amine, for example, 2-propynylamine, under basic conditions, affording the corresponding N-substituted-4-optionally substituted-2-nitroaniline (1), for example, N-(2-propyn-1-yl)-4-fluoro-2-nitroaniline. Intermediate (1) was in turn reduced with either iron powder and acetic acid in ethyl acetate or with tin(II) chloride dihydrate and sodium borohydride in ethanol, yielding the corresponding 2-(substituted amino)-5-optionally substituted aniline (2), for example, 2-(2-propyn-1-ylamino)-5-fluoroaniline. The so-prepared aniline (2) was then cyclized with either trifluoroacetic acid (when R1 is --CF3) or acetic acid (when R1 is --CH3), affording the corresponding 1-substituted-2-(methyl or trifluoromethyl)-5-optionally substituted benzimidazole (3), for example, 1-(2-propyn-1-yl)-2-trifluoromethyl-5-fluorobenzimidazole. Nitration of the benzimidazole (3) with 70% nitric acid in concentrated sulfuric acid yielded an isomeric mixture of 1,2-disubstituted-4-nitro-5-optionally substituted benzimidazole (4A) and 1,2-disubstituted-5-optionally substituted-6-nitrobenzimidazole (4B). The nitrobenzimidazole isomers (4A) and (4B) were separated by column chromatography, and isomer (4B), for example, 2-propyn-1-yl-2-trifluoromethyl-5-fluoro-6-nitrobenzimidazole, was reduced with iron powder in ethyl acetate and acetic acid, affording the corresponding 1,2-disubstituted-5-optionally substituted-6-aminobenzimidazole (5). Intermediate (5) was then treated with ethyl chloroformate in pyridine, yielding the corresponding 1,2-disubstituted-5-optionally substituted-6-ethoxycarbonylaminobenzimidazole [generic structure (6), where V is C--R1 ]. The 6-substituted-aminobenzimidazole (6) was, in turn, cyclized with ethyl 3-amino-4,4,4-trifluoro-2-butenoate and sodium methoxide in the presence of DBU in N,N-dimethylformamide, affording the corresponding 3-(1,2-disubstituted)-5-optionally substituted benzimidazol-6-yl)-6-trifluoromethyluracil (7). The intermediate uracil (7) was in turn alkylated with an appropriate alkyl halide and potassium carbonate in acetone, yielding the desired 1-alkyl-3-(1,2-disubstituted-5-optionally substituted benzimidazol-6-yl)-6-trifluoromethyluracil (II), for example, 1-methyl-3-[1-(propyn-2-yl)-2-trifluoromethyl-5-fluorobenzimidazol-6-yl]-6-trifluoromethyluracil (Compound 12). Example 1 provides a detailed description of how these reactions were conducted.
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6-substituted-aminobenzimidazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Trifluoromethyl)uracil
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6-(Trifluoromethyl)uracil
Reactant of Route 3
6-(Trifluoromethyl)uracil
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6-(Trifluoromethyl)uracil
Reactant of Route 5
6-(Trifluoromethyl)uracil
Reactant of Route 6
6-(Trifluoromethyl)uracil

Citations

For This Compound
31
Citations
AW Lutz, SH Trotto - Journal of Heterocyclic Chemistry, 1972 - Wiley Online Library
Ethyl 3‐amino‐4,4,4‐trifluorocrotonate (3) has been converted by a one step reaction with alkyl and aryl isocyanates to novel 3‐substituted‐6‐(trifluoromethyI)uracils. Also several 3‐…
Number of citations: 27 onlinelibrary.wiley.com
YL Sing, LF Lee - The Journal of Organic Chemistry, 1985 - ACS Publications
A number of fluorine-substituted uracil derivatives show interesting biological activity. For example, 5-fluorouracil derivatives are useful as antitumor agents, and 5-(tri-fluoromethyl) …
Number of citations: 20 pubs.acs.org
M Ćerňová, R Pohl, B Klepetářová, M Hocek - Heterocycles, 2014 - researchgate.net
Diverse electrophilic, nucleophilic and radical CH trifluoromethylations of 1, 3-dimethyluracil were systematically studied in order to prepare either 5-or 6-(trifluoromethyl) uracil …
Number of citations: 10 www.researchgate.net
K Felczak, AK Drabikowska, JA Vilpo… - Journal of medicinal …, 1996 - ACS Publications
Stereoselective procedures are described for the synthesis of 6-alkyluridines by Lewis acid-catalyzed condensation of (a) trimethylsilylated 6-alkyl-4-alkylthiouracils with 1-O-acetyl-2,3,5…
Number of citations: 35 pubs.acs.org
BR Baker, M Kawazu… - Journal of Pharmaceutical …, 1967 - Wiley Online Library
Replacement of the 6‐methyl group of 6‐methyluracil (II) by 6‐trifluoromethyl gives a sevenfold increment in binding to thymidine phosphorylase presumably due to the increased …
Number of citations: 11 onlinelibrary.wiley.com
S Amin, G Balanikas, K Huie, N Hussain… - The Journal of …, 1985 - ACS Publications
A number of fluorine-substituted uracil derivatives show interesting biological activity. For example, 5-fluorouracil derivatives are useful as antitumor agents, and 5-(tri-fluoromethyl) …
Number of citations: 28 pubs.acs.org
LF Lee, JE Normansell - The Journal of Organic Chemistry, 1990 - ACS Publications
The alkoxy-substituted pyridines are known to form pyridine anions ortho to the alkoxy group upon treatment with a strong base such as lithium diisopropylamide (LDA), 6 an alkyllithium…
Number of citations: 34 pubs.acs.org
G Theodoridis - Bioactive Heterocyclic Compound Classes …, 2012 - Wiley Online Library
… The first group, 3-(2, 4-dihalo-5-substituted phenyl)-1-methyl-6-trifluoromethyluracil herbicides, encompasses most of the work in protox-related research. In this group, the phenyl ring is …
Number of citations: 3 onlinelibrary.wiley.com
A Giner-Sorolla, A Bendich - Journal of the American Chemical …, 1958 - ACS Publications
Syntheses of thefollowing purines are described: 6-and 8-trifluoromethyl, 2-amino-6-triñuoromethyl, 2, 6-diamino-8-trifluoromethyl and 2-amino-6, 8-bis-trifluoromethyl. The syntheses of …
Number of citations: 75 pubs.acs.org
EC Friedrich, JM Domek, RY Pong - The Journal of Organic …, 1985 - ACS Publications
General Procedures. Boiling points are uncorrected. NMR spectra were measured at 90 MHz with a Varían EM-390 spectrometer. Chemical shifts are reported in ppm downfield from …
Number of citations: 81 pubs.acs.org

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